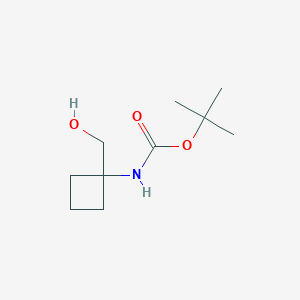

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h12H,4-7H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRGYDRXIYIAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649360 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142211-17-3 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide

Introduction: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs. Their inherent rigidity and unique three-dimensional conformations can pre-organize appended pharmacophoric elements, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This guide focuses on a key building block within this chemical space: tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS Number: 1142211-17-3), a versatile intermediate for the synthesis of complex pharmaceutical agents.

This document will provide an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its preparation and deprotection, offering practical, field-tested insights to empower your synthetic campaigns.

Physicochemical Properties and Structural Attributes

This compound is a bifunctional molecule incorporating a bioisosterically relevant cyclobutane core. The presence of the tert-butoxycarbonyl (Boc) protecting group renders the primary amine nucleophile inert, allowing for selective transformations at the primary alcohol.[2]

| Property | Value | Source |

| CAS Number | 1142211-17-3 | [2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2][3] |

| Molecular Weight | 201.26 g/mol | [2][3] |

| Appearance | Off-white solid | [4] |

| Storage | Room temperature, sealed in a dry environment | [2] |

| SMILES | O=C(OC(C)(C)C)NC1(CO)CCC1 | [2] |

| LogP | 1.4261 | [2] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

The cyclobutane ring's puckered conformation and the presence of both a protected amine and a primary alcohol provide a geometrically defined scaffold with orthogonal chemical handles for further synthetic elaboration.[1]

Synthesis and Mechanistic Considerations

The most direct and scalable synthesis of this compound involves the reduction of the corresponding ester precursor, ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[4]

Experimental Protocol: Synthesis via Ester Reduction

Materials:

-

Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

-

Lithium aluminum hydride (LiAlH₄), 2.0 M solution in THF

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

2N Sodium hydroxide (NaOH) solution

Procedure:

-

To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (2.97 g, 12.2 mmol) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere, cool the reaction mixture to -15 °C.

-

Slowly add a 2.0 M solution of lithium aluminum hydride in THF (12.8 mL, 25.6 mmol) dropwise over 40 minutes, maintaining the internal temperature at or below -10 °C.

-

Stir the reaction mixture at -10 °C for 1.5 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water (4 mL), 2N NaOH solution (5.4 mL), and then additional water (11 mL).

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Add anhydrous magnesium sulfate to the mixture to ensure complete drying.

-

Filter the resulting slurry through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid (2.34 g, 95% yield).[4]

Mechanism of LiAlH₄ Reduction

The reduction of the ester to the primary alcohol proceeds through a well-established mechanism involving nucleophilic acyl substitution followed by a second hydride addition.

Caption: Mechanism of LiAlH₄ Ester Reduction.

Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] This intermediate then collapses, eliminating an alkoxyaluminate species to yield an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to form an alkoxide, which is then protonated during the aqueous workup to give the final primary alcohol.[5]

Characterization and Analytical Profile

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

-

δ 4.8-5.2 ppm (br s, 1H): NH proton of the carbamate.

-

δ 3.6-3.8 ppm (s, 2H): CH₂ protons of the hydroxymethyl group.

-

δ 1.8-2.2 ppm (m, 6H): CH₂ protons of the cyclobutane ring.

-

δ 1.45 ppm (s, 9H): (CH₃)₃ protons of the tert-butyl group.

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

-

δ 155-157 ppm: Carbonyl carbon of the carbamate.

-

δ 79-81 ppm: Quaternary carbon of the tert-butyl group.

-

δ 65-68 ppm: CH₂ carbon of the hydroxymethyl group.

-

δ 55-58 ppm: Quaternary carbon of the cyclobutane ring.

-

δ 30-35 ppm: CH₂ carbons of the cyclobutane ring.

-

δ 28.5 ppm: CH₃ carbons of the tert-butyl group.

Expected FT-IR Spectral Data (KBr):

-

3300-3500 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate.

-

2850-3000 cm⁻¹: C-H stretching of alkyl groups.

-

1680-1700 cm⁻¹ (strong): C=O stretch of the carbamate.

-

1510-1540 cm⁻¹: N-H bend of the carbamate.

-

1000-1100 cm⁻¹: C-O stretch of the alcohol.

Strategic Applications in Drug Development

The primary utility of this compound lies in its role as a versatile building block for introducing the 1-amino-1-(hydroxymethyl)cyclobutane moiety into more complex molecules. This scaffold is particularly valuable for several reasons:

-

Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[1]

-

Improved Physicochemical Properties: The introduction of a cyclobutane group can favorably modulate properties such as lipophilicity and metabolic stability.[6][7]

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl or larger rings, to fine-tune the steric and electronic properties of a drug candidate.[7]

Deprotection of the Boc Group: Unveiling the Amine

To utilize the amine functionality, the Boc group must be removed. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine, (1-aminocyclobutyl)methanol.[1]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.[8]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 7. tert-butyl N-(1-(hydroxymethyl)cyclobutyl)carbamate | C10H19NO3 | CID 25220830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

A Technical Guide to tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Synthesis, Characterization, and Applications

This guide provides an in-depth overview of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a valuable building block for researchers and professionals in drug discovery and organic synthesis. We will explore its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its strategic applications in medicinal chemistry.

Core Compound Identification and Properties

This compound (CAS No. 1142211-17-3) is a bifunctional organic molecule featuring a cyclobutane scaffold. This structure is notable for incorporating both a primary alcohol and a tert-butoxycarbonyl (Boc)-protected amine. This combination of a conformationally restricted cyclic core and orthogonally protected functional groups makes it a highly versatile intermediate in the synthesis of complex molecular architectures.

The rigid, puckered structure of the cyclobutane ring is increasingly utilized by medicinal chemists to impart favorable pharmacokinetic properties, enhance metabolic stability, and explore novel chemical space by acting as a bioisostere for other groups.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| CAS Number | 1142211-17-3 | [1][2] |

| MDL Number | MFCD12028429 | [1][2] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [1] |

| LogP (Computed) | 1.4261 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through the reduction of a corresponding ester precursor. The following protocol is based on established literature procedures.

Experimental Protocol: Synthesis via Ester Reduction

This procedure details the reduction of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate to yield the target primary alcohol.

Step-by-Step Methodology:

-

Reaction Setup: Equip a dry, two-necked round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the flask with dry nitrogen gas to ensure an inert atmosphere.

-

Precursor Addition: Charge the flask with a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (1.0 eq) dissolved in anhydrous diethyl ether (approx. 4 mL per mmol of ester).

-

Cooling: Cool the reaction vessel to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

-

Reductant Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (2.0 M, 2.1 eq) dropwise to the stirred ester solution over approximately 40 minutes, maintaining the internal temperature below -10 °C.

-

Expertise Note: The slow, dropwise addition of the powerful reducing agent LiAlH₄ is critical to control the highly exothermic reaction and prevent side reactions. The low temperature stabilizes the intermediate aldehyde, ensuring its complete reduction to the primary alcohol.

-

-

Reaction Monitoring: Stir the reaction mixture at -10 °C for 1.5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water (0.4 mL per gram of LiAlH₄), 2N aqueous NaOH (0.5 mL per gram of LiAlH₄), and finally, more water (1.1 mL per gram of LiAlH₄).

-

Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered. This self-validating step ensures a clean separation and simplifies the purification process significantly compared to an acidic workup which can lead to emulsions.

-

-

Workup and Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add anhydrous magnesium sulfate to the slurry to absorb excess water.

-

Purification: Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield this compound as an off-white solid. A reported yield for this transformation is approximately 95%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via ester reduction.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following section describes the expected analytical data based on the molecule's structure. While experimental spectra should always be acquired for confirmation, these predictions serve as a reliable benchmark.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~4.9 (br s, 1H, NH ), ~3.6 (s, 2H, CH₂ OH), ~2.2-1.8 (m, 6H, cyclobutyl CH₂ ), ~1.45 (s, 9H, C(CH₃ )₃), ~1.3 (br s, 1H, OH ). The signals for the NH and OH protons are exchangeable with D₂O. |

| ¹³C NMR | δ (ppm): ~156 (C=O, carbamate), ~80 (quaternary C (CH₃)₃), ~70 (C H₂OH), ~55 (quaternary C of cyclobutane), ~32 (cyclobutyl C H₂), ~28 (C H₃, tert-butyl), ~16 (cyclobutyl C H₂). |

| IR | ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2970 (C-H stretch, sp³), ~1685 (C=O stretch, carbamate), ~1160 (C-O stretch). |

| Mass Spec (ESI+) | Predicted Adducts [M+H]⁺: 202.1438 m/z; [M+Na]⁺: 224.1257 m/z. |

Applications in Research and Drug Development

The unique structural features of this compound make it a strategic building block in medicinal chemistry.

-

Conformational Rigidity: The strained cyclobutane ring provides conformational restriction. This can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

-

Metabolic Stability: The cyclobutane motif can enhance metabolic stability by replacing more labile groups (like gem-dimethyl or isopropyl groups) or by blocking sites of metabolic oxidation.

-

Improved Physicochemical Properties: As a saturated carbocycle, it increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. Higher Fsp³ content is often correlated with improved solubility, reduced planarity, and better clinical success rates.

-

Dual Functionality: The primary alcohol serves as a handle for introducing further complexity through oxidation, etherification, or esterification. The Boc-protected amine, stable to a wide range of reaction conditions, can be deprotected under mild acidic conditions (e.g., with TFA or HCl) to reveal a primary amine, which is a key functional group for amide bond formation, reductive amination, and other nucleophilic reactions.

This logical separation of reactivity allows for controlled, stepwise elaboration of the scaffold into more complex drug candidates.

Logical Relationship Diagram

Caption: Strategic value of the compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed information on handling, storage, and disposal, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Appchem. This compound. Available at: [Link]

Sources

IUPAC name for C10H19NO3 carbamate compound

An In-depth Technical Guide to (2S)-1-[(tert-butoxycarbonyl)]pyrrolidine-2-carboxylic acid (Boc-L-proline)

Abstract

This technical guide provides a comprehensive examination of (2S)-1-[(tert-butoxycarbonyl)]pyrrolidine-2-carboxylic acid, commonly known in the scientific community as Boc-L-proline. With the molecular formula C10H19NO3, this carbamate derivative is a cornerstone reagent for drug development professionals and researchers engaged in peptide synthesis. We will explore its synthesis, physicochemical properties, and critical role as a protected amino acid building block in solid-phase peptide synthesis (SPPS). This document offers an in-depth analysis of the underlying chemical principles, detailed experimental protocols for its application, and robust analytical methods for its characterization, thereby providing a holistic resource for its effective utilization in a laboratory setting.

Compound Profile: Identification and Physicochemical Properties

The unambiguous identification of starting materials is a foundational tenet of scientific integrity. The carbamate compound C10H19NO3, central to this guide, is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid .[1][2] It is also widely referred to by synonyms such as N-tert-butoxycarbonyl-L-proline, Boc-L-proline, or Boc-Pro-OH.[3][4]

The tert-butoxycarbonyl (Boc) group serves as a crucial acid-labile protecting group for the secondary amine of the proline ring.[5][6] This protection is fundamental to its application, preventing the proline's nucleophilic amine from engaging in unwanted side reactions during the controlled, stepwise formation of peptide bonds.[3][7] The choice of the Boc group is deliberate; its steric bulk and electronic properties render it stable to a wide range of chemical conditions, yet it can be removed selectively under moderately acidic conditions that do not cleave the growing peptide chain from its solid support.[8][9]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 15761-39-4 | [1][10] |

| Molecular Formula | C10H17NO4 | [1][3][10] |

| Molecular Weight | 215.25 g/mol | [1][10][11] |

| Appearance | White to off-white crystalline powder | [3][4][10] |

| Melting Point | 132-138 °C | [3][10][11] |

| Optical Rotation [α]²⁰/D | -60 ± 4° (c=1 in acetic acid) | [3][10] |

| Solubility | Soluble in acetic acid, dichloromethane, DMSO, acetone | [10][11] |

The Synthetic Rationale: Preparation of Boc-L-proline

The most prevalent and industrially scalable synthesis of Boc-L-proline involves the reaction of L-proline with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[10][12]

The causality behind this choice of reagents is rooted in reaction kinetics and safety. The amino group of L-proline, while a secondary amine, is a potent nucleophile. However, to enhance its reactivity towards the electrophilic carbonyl carbon of the Boc anhydride, a base is employed.[7] The base, typically sodium hydroxide or a tertiary amine like triethylamine, serves to deprotonate the amino acid's carboxylic acid group and a fraction of the protonated amine, increasing the nucleophilicity of the nitrogen atom.[7][13] The nucleophilic amine then attacks a carbonyl carbon of the (Boc)₂O.[5][14] This leads to the formation of a tetrahedral intermediate which subsequently collapses, displacing a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide gas and tert-butoxide, which is then protonated by the solvent or during workup.[14][15] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction, ensuring a high yield of the desired N-protected product.[5]

Alternative, older methods using reagents like Boc-azide are now largely avoided due to the explosive nature and toxicity of the reagents and byproducts.[12]

Protocol 1: Laboratory Scale Synthesis of Boc-L-proline

This protocol describes a standard, self-validating procedure for the N-protection of L-proline.

-

Dissolution: Suspend L-proline (1.0 equivalent) in a suitable solvent mixture, such as dioxane/water or THF/water.[7]

-

Basification: Add an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) (approx. 1.1-1.5 equivalents) and stir until the L-proline is fully dissolved, forming the sodium salt.[7][12] This step is critical for enhancing the amine's nucleophilicity.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) either neat or dissolved in the organic solvent.[10][13] The reaction is often performed at room temperature.

-

Reaction Monitoring: Allow the mixture to stir for several hours (typically 2.5 to 24 hours).[10][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the L-proline starting material.

-

Workup & Isolation:

-

Once the reaction is complete, perform an aqueous workup to remove unreacted reagents and byproducts. This typically involves washing the organic phase with a weak acid solution (e.g., citric acid) and brine.[10][13]

-

Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10][13]

-

-

Purification: The crude product is often a colorless oil or white solid which can be purified by recrystallization to yield high-purity Boc-L-proline.[10][13]

Core Application: Boc-L-proline in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-proline is a critical building block in the Boc/Bzl strategy for SPPS.[16] This methodology involves assembling a peptide chain while it is covalently anchored to an insoluble polymer resin. The Boc group serves as a temporary protecting group for the α-amino group, designed to be removed at each cycle, while more robust, benzyl-based (Bzl) groups are used for permanent side-chain protection and are only removed at the very end of the synthesis.[8][17]

The core logic of Boc-SPPS is a cycle of two key steps: Deprotection and Coupling .

The Boc Deprotection Mechanism

The removal of the Boc group is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically as a 25-50% solution in a non-nucleophilic organic solvent like dichloromethane (DCM).[8][16][18]

Mechanism:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[5][7]

-

Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate on the proline's nitrogen.[5][6][7]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and liberating the free secondary amine of the proline residue as its trifluoroacetate salt.[6][7] The formation of gaseous byproducts (isobutene from the cation and CO₂) helps drive the reaction to completion.[5]

This deprotection step must be highly selective, cleaving the N-terminal Boc group without affecting the benzyl-based side-chain protecting groups or the ester linkage anchoring the peptide to the resin.[7] The differential acid lability between the Boc group and the benzyl-based groups is the cornerstone of the strategy's orthogonality.[8]

The Coupling Step: Peptide Bond Formation

Following deprotection and a neutralization step (typically with a hindered base like diisopropylethylamine, DIEA) to free the amine from its salt form, the next Boc-protected amino acid is introduced.[16] To form the peptide bond, the carboxylic acid of the incoming amino acid must be activated.

Common activation agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[16] These reagents react with the carboxylic acid of the incoming Boc-L-proline to form a highly reactive intermediate (e.g., an active ester) that is readily susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.

Because proline is a secondary amine, its coupling kinetics can sometimes be slower than for primary amino acids.[8] Therefore, reaction completion must be rigorously monitored. The standard Kaiser test for primary amines will give a negative result for proline.[19] Specific tests, such as the isatin or chloranil test, are required to confirm the absence of unreacted secondary amines on the resin.[16][19] If coupling is incomplete, a second coupling cycle may be necessary to ensure a high-purity final peptide.[8]

Workflow Diagram: The Boc-SPPS Cycle for Proline Incorporation

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Boc-SPPS Cycle for Incorporating a Boc-L-proline Residue

This protocol outlines a single, validated cycle of deprotection and coupling.

-

Resin Swelling: Swell the peptide-resin (bearing an N-terminal Boc group) in dichloromethane (DCM) for 20-30 minutes in a suitable reaction vessel.[16]

-

Boc Deprotection:

-

Drain the DCM. Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[8][16]

-

Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes.[8][16]

-

Drain the acid and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual acid and byproducts.[18]

-

-

Neutralization:

-

Wash the resin with a solution of 10% DIEA in DCM for 5-10 minutes (2 times).[16]

-

Wash again with DCM (3-5 times) to remove excess base. The resin now has a free secondary amine ready for coupling.

-

-

Boc-L-proline Coupling:

-

Activation (in a separate vessel): Dissolve Boc-L-proline (3-5 equivalents relative to resin loading) and an activating agent like HBTU (0.95 equivalents relative to the amino acid) in N,N-dimethylformamide (DMF).[16]

-

Coupling Reaction: Add the activated Boc-L-proline solution to the neutralized peptide-resin. Agitate the mixture for 1-4 hours.[16]

-

-

Monitoring and Validation:

-

Take a small sample of the resin and perform a chloranil or isatin test to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.

-

If the test is positive, repeat the coupling step (recouple) to drive the reaction to completion.

-

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.

Analytical Quality Control

The identity and purity of both the Boc-L-proline starting material and the final synthesized peptide are paramount. A multi-pronged analytical approach is required for robust quality control.

| Analytical Method | Principle | Information Provided & Key Markers | Source(s) |

| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | Structural Confirmation: A characteristic singlet at ~1.4 ppm for the 9 protons of the tert-butyl group confirms the presence of the Boc protector. Other signals confirm the proline ring structure. | [20] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular Weight Verification: Confirms the identity of Boc-L-proline by detecting its protonated molecular ion [M+H]⁺ at m/z 216.12. | [9][20] |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on differential partitioning. | Chemical & Enantiomeric Purity: Reversed-phase HPLC is used to determine chemical purity (≥98-99%). Chiral HPLC is used to confirm enantiomeric purity (quantification of D-proline impurity). | [10][20] |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional Group Identification: Shows characteristic C=O stretching bands for the carboxylic acid and urethane carbonyls (~1650-1750 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹). | [9] |

Conclusion

(2S)-1-[(tert-butoxycarbonyl)]pyrrolidine-2-carboxylic acid (Boc-L-proline) is more than a mere chemical reagent; it is an enabling tool for the rational design and synthesis of complex peptides. Its utility is grounded in the robust and predictable chemistry of the Boc protecting group, whose stability and selective acid-lability form the logical foundation of the Boc/Bzl SPPS strategy. Understanding the mechanisms of its synthesis, protection/deprotection, and coupling, as detailed in this guide, empowers researchers and drug development professionals to troubleshoot syntheses, optimize protocols, and ultimately achieve higher purity and yields in their target molecules. The rigorous application of the described protocols and analytical validation techniques is essential for ensuring the scientific integrity of any research or development program that relies on this pivotal building block.

References

- Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

- BOC Protection and Deprotection - Hebei Boze Chemical Co.,Ltd.

- Understanding Boc protection and deprotection in peptide synthesis - Benchchem.

- 10 - The Royal Society of Chemistry.

- tert-Butyloxycarbonyl protecting group - Wikipedia.

- N-Boc-L-proline - ChemBK.

- CN104326960A - Method for preparing Boc-L-proline - Google Patents.

- A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis - Benchchem.

- Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.

- An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4) - Benchchem.

- What are the chemical properties of N-Boc-D-proline? - Benchchem.

- CAS RN 15761-39-4 - Fisher Scientific.

- A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity - Benchchem.

- Boc-L-proline - Chem-Impex.

- Boc / Bzl Solid Phase Synthesis - Sunresin.

- Buy boc-l-proline from Conier Chem&Pharma Limited - ECHEMI.

- N-(tert-Butoxycarbonyl)-L-proline 15761-39-4 | TCI Deutschland GmbH.

- Boc Solid Phase Peptide Synthesis - ChemPep.

- Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4 - Aapptec Peptides.

- 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID - PubChem.

Sources

- 1. CAS RN 15761-39-4 | Fisher Scientific [fishersci.com]

- 2. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chembk.com [chembk.com]

- 12. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. BOC Protection and Deprotection [ms.bzchemicals.com]

- 15. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 18. chempep.com [chempep.com]

- 19. peptide.com [peptide.com]

- 20. benchchem.com [benchchem.com]

Spectroscopic Characterization of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: A Technical Guide

Introduction

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS No. 1142211-17-3) is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and biologically active compounds.[1][2][3] Its structure incorporates a cyclobutane ring, a primary alcohol, and a tert-butoxycarbonyl (Boc)-protected amine, offering multiple points for chemical modification. Accurate structural confirmation and purity assessment of this compound are paramount for its effective use in multi-step syntheses. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize this compound in their work. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes predicted data, characteristic spectral features of its functional groups, and established analytical protocols to serve as a reliable reference for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.85 | br s | 1H | NH |

| ~3.60 | s | 2H | CH₂ OH |

| ~2.10 - 1.90 | m | 4H | cyclobutane-CH₂ |

| ~1.85 - 1.70 | m | 2H | cyclobutane-CH₂ |

| ~1.45 | s | 9H | C(CH₃ )₃ |

| ~1.60 | br s | 1H | OH |

Interpretation and Experimental Considerations:

-

NH Proton: The carbamate NH proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable and concentration-dependent.

-

Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic and could potentially appear as an AB quartet, but are more likely to be a singlet in a non-chiral solvent.

-

Cyclobutane Protons: The cyclobutane protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

-

tert-Butyl Protons: The nine equivalent protons of the Boc group will appear as a sharp singlet, a characteristic feature of this protecting group.

-

Hydroxyl Proton: The alcohol proton is a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~79.5 | C (CH₃)₃ |

| ~68.0 | C H₂OH |

| ~55.0 | C (quat)-cyclobutane |

| ~32.0 | C H₂ (cyclobutane) |

| ~28.4 | C(C H₃)₃ |

| ~15.0 | C H₂ (cyclobutane) |

Interpretation and Experimental Considerations:

-

Carbonyl Carbon: The carbamate carbonyl carbon is typically found in the 155-160 ppm range.

-

Quaternary Carbons: The quaternary carbon of the tert-butyl group and the quaternary carbon of the cyclobutane ring are expected to have lower intensities due to the lack of a nuclear Overhauser effect (NOE) enhancement.

-

DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable to distinguish between CH, CH₂, and CH₃ groups. In this spectrum, CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons do not appear in a DEPT-135 spectrum.

Protocol for NMR Data Acquisition

Figure 2: General workflow for NMR data acquisition and analysis.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and matching of the probe, and shim the magnetic field to achieve high homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

DEPT-135: Run a DEPT-135 experiment to aid in the assignment of carbon signals.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase correction and baseline correction to obtain clean spectra.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, broad | O-H stretch (alcohol), N-H stretch (carbamate) |

| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1250, ~1170 | Strong | C-O stretch (carbamate and alcohol) |

Interpretation and Experimental Considerations:

-

O-H and N-H Stretching: The O-H and N-H stretching vibrations often overlap in the 3400-3200 cm⁻¹ region, resulting in a broad, strong absorption band.

-

Carbonyl Stretching: The C=O stretch of the carbamate is a very strong and sharp peak, typically around 1690 cm⁻¹. Its position can be influenced by hydrogen bonding.

-

"Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.

Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans.

-

Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 202.1438 |

| [M+Na]⁺ | 224.1257 |

| [M+K]⁺ | 240.0997 |

| [M+NH₄]⁺ | 219.1703 |

Data sourced from PubChem CID 25220830.

Interpretation and Fragmentation:

-

Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

-

Fragmentation: The most likely fragmentation pathways involve the loss of the tert-butyl group or isobutylene, and the loss of the hydroxymethyl group.

Figure 3: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC-MS System Setup:

-

Liquid Chromatography (LC): Use a C18 column with a simple isocratic or gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

Mass Spectrometry (MS): Use an Electrospray Ionization (ESI) source in positive ion mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition: Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to find the m/z of the molecular ion and any significant fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and purity assessment of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the identity and quality of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the characterization of this and similar molecules.

References

-

Appchem. This compound. [Link]

-

PubChem. tert-butyl N-(1-(hydroxymethyl)cyclobutyl)carbamate. [Link]

-

LookChem. Cas 163554-55-0,Carbamic acid, (1-formylcyclobutyl)-. [Link]

Sources

Safety and handling precautions for tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Introduction

This compound (CAS No. 1142211-17-3) is a niche building block increasingly utilized by researchers in the fields of medicinal chemistry and drug development.[1][2][3] Its unique cyclobutyl scaffold combined with the versatile Boc-protected amine and primary alcohol functionalities make it a valuable intermediate for synthesizing complex molecular architectures. As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, tailored for professionals in research and development.

Physicochemical and Hazard Profile

A foundational element of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is crucial for predicting its behavior under various laboratory conditions and for engineering appropriate controls.

| Property | Value | Source(s) |

| CAS Number | 1142211-17-3 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Physical Form | Solid (powder/crystals) | [4] |

| Storage Temperature | Room temperature; cool, dry place | [1] |

GHS Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this and structurally related compounds, this compound is classified under the Globally Harmonized System (GHS) as follows.[1][5] It is imperative to treat the compound as possessing these hazards in all laboratory operations.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: GHS classification derived from SDS of the target compound and close analogs.[1][5]

Toxicological Profile: An Evidence-Based Assessment

Carbamates, as a class, are known to act as acetylcholinesterase inhibitors.[7][8] While the Boc-protecting group significantly attenuates the typical reactivity of a simple carbamate, it is prudent to assume that exposure could potentially lead to adverse health effects. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[8]

-

Acute Effects : Direct contact is likely to cause irritation to the skin, eyes, and respiratory tract, as indicated by the GHS classification.[5] Symptoms may include redness, itching, pain, and inflammation.[6] Inhalation of dust can lead to irritation of the nose, throat, and lungs.[5]

-

Chronic Effects : Data on the long-term effects of exposure to this specific compound is not available. Standard chemical hygiene practices should be employed to minimize any potential for chronic exposure.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and protective measures to minimize exposure.

Caption: Hierarchy of controls, prioritizing the most effective safety measures.

-

Engineering Controls : The primary line of defense is to handle the compound within a certified chemical fume hood. This contains dust and vapors at the source, preventing inhalation.[9]

-

Administrative Controls : All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound.[9] Clear labeling of containers and designated work areas are mandatory.[10][11]

-

Personal Protective Equipment (PPE) : PPE is the final barrier of protection and must be used in conjunction with the controls above. The required PPE is detailed in the following section.

Standard Operating Procedure: Safe Handling and Use

This section outlines a self-validating protocol for handling this compound, from receipt to disposal.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[4][6]

| Protection Type | Recommendation | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against dust particles and potential splashes.[6] |

| Skin Protection | Chemical-resistant nitrile gloves and a fully buttoned lab coat. | Prevents skin contact and irritation.[4][6] |

| Respiratory Protection | Not required if handled within a fume hood. If weighing outside a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is necessary. | Prevents inhalation of irritating dust.[6] |

Laboratory Handling Protocol: A Step-by-Step Guide

Objective: To safely weigh and prepare the compound for a chemical reaction.

-

Preparation and Pre-Use Inspection:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Inspect all required PPE for integrity (e.g., no holes in gloves).[10]

-

Line the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood before introducing the chemical.

-

-

Chemical Weighing and Dispensing:

-

Place a tared weigh boat on an analytical balance located within the fume hood or a ventilated balance enclosure.

-

Carefully open the container of this compound, avoiding any puff of powder.

-

Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid rapid movements that could generate dust.[12]

-

Securely close the primary container immediately after dispensing.

-

-

Transfer and Dissolution:

-

Carefully transfer the weighed solid into the reaction vessel.

-

Add the desired solvent to the weigh boat to rinse any residual powder into the reaction vessel, ensuring a complete and quantitative transfer.

-

Proceed with the intended chemical reaction as per the established experimental protocol.

-

-

Post-Handling and Decontamination:

-

Clean the spatula with an appropriate solvent, collecting the rinse as chemical waste.

-

Dispose of the used weigh boat, bench paper, and any contaminated consumables in a designated solid hazardous waste container.[13]

-

Wipe down the work surface within the fume hood.

-

Remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly with soap and water.[10]

-

Storage, Stability, and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, well-ventilated area.[14] The recommended storage temperature is typically room temperature.[1]

-

Stability : The compound is generally stable under recommended storage conditions.[4]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition : While specific data is lacking, thermal decomposition of related tert-butyl carbamates is known to yield isobutylene, carbon dioxide, and the corresponding amine.[15] Under combustion conditions, hazardous byproducts such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[4]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Protocol

The appropriate response depends on the scale of the spill. The following workflow is designed for minor laboratory spills (typically <10g) of solid material.

Caption: Step-by-step workflow for managing a minor laboratory spill.

For larger spills, or any spill that occurs outside of a containment device like a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[16][17]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [6] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

Waste Disposal

All waste materials contaminated with this compound, including used consumables, spill cleanup materials, and unreacted compound, must be disposed of as hazardous chemical waste.[13] Place materials in a clearly labeled, sealed, and puncture-resistant container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[12]

Conclusion

This compound is a valuable tool for chemical synthesis. By adopting a proactive safety culture grounded in the hierarchy of controls, understanding the compound's hazard profile, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely incorporate this reagent into their workflows. The principles of thorough preparation, containment, and meticulous execution are the cornerstones of safety and success in the modern research laboratory.

References

-

The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. (1967). Canadian Journal of Chemistry, 45. Available at: [Link]

-

The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (1967). Australian Journal of Chemistry, 20(9). Available at: [Link]

-

Chemical Spill Response Procedure. University of Manitoba. Available at: [Link]

-

Emergency and Spill Response Procedures. Auburn University. Available at: [Link]

-

Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]

-

Safety Data Sheet - Cyclobutylmethanol. (2025). Angene Chemical. Available at: [Link]

-

[Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice]. (1970). Nihon Eiseigaku Zasshi, 25(2). Available at: [Link]

-

Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats. (1998). Archives of Toxicology, 72(9). Available at: [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. Available at: [Link]

-

Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies. Available at: [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

-

The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. (1972). Australian Journal of Chemistry, 25(7). Available at: [Link]

-

This compound. Appchem. Available at: [Link]

-

tert-butyl N-(1-(hydroxymethyl)cyclobutyl)carbamate. PubChem. Available at: [Link]

-

Carbamate Toxicity. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

-

Cyclobutylcarbinol. PubChem. Available at: [Link]

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. (2023). The Journal of Organic Chemistry, 88(10). Available at: [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (2023). C&EN. Available at: [Link]

-

Safe Handling of Chemicals. (2022). YouTube. Available at: [Link]

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. EPA. Available at: [Link]

-

Methanol. PubChem. Available at: [Link]

-

TOX-53: t-Butyl Alcohol. National Toxicology Program. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. appchemical.com [appchemical.com]

- 3. tert-butyl N-(1-(hydroxymethyl)cyclobutyl)carbamate | C10H19NO3 | CID 25220830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. thesafetygeek.com [thesafetygeek.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. youtube.com [youtube.com]

- 12. angenechemical.com [angenechemical.com]

- 13. acs.org [acs.org]

- 14. agilent.com [agilent.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. umanitoba.ca [umanitoba.ca]

- 17. cws.auburn.edu [cws.auburn.edu]

The Discovery and Initial Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a valuable building block in modern medicinal chemistry. We will explore the scientific rationale behind its molecular design, detailing the significance of the cyclobutane motif and the tert-butyloxycarbonyl (Boc) protecting group. A detailed, step-by-step protocol for its initial synthesis is provided, complete with mechanistic insights and expected characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of Constrained Scaffolds in Drug Discovery

The quest for novel therapeutics with enhanced efficacy, selectivity, and metabolic stability is a driving force in pharmaceutical research. A key strategy in this endeavor is the incorporation of conformationally constrained scaffolds into drug candidates. The cyclobutane ring, a four-membered carbocycle, has emerged as a particularly valuable motif in this context.[1][2] Its inherent ring strain and non-planar, puckered conformation can impart favorable physicochemical properties to a molecule, such as:

-

Metabolic Stability: The cyclobutane core can shield adjacent functional groups from enzymatic degradation, thereby increasing the in vivo half-life of a drug.

-

Pharmacophore Presentation: The rigid nature of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric elements, leading to enhanced binding affinity and selectivity for the biological target.[1][2]

-

Improved Physicochemical Properties: Incorporation of a cyclobutane moiety can modulate a compound's lipophilicity and solubility, properties crucial for oral bioavailability.

This compound, possessing both a cyclobutane core and versatile functional handles, represents a prime example of a building block designed to harness these advantages. The presence of a primary alcohol and a protected amine on the same quaternary center provides two orthogonal points for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules.

The Role of the Boc Protecting Group: Enabling Selective Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates.[3][4][5] Its popularity stems from a combination of factors:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions, allowing for selective manipulation of other functional groups within the molecule.

-

Facile Cleavage: It can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions. The byproducts of this deprotection, isobutylene and carbon dioxide, are volatile and easily removed.

In the context of this compound, the Boc group serves to mask the reactivity of the primary amine, allowing for selective reactions at the hydroxyl group or enabling its use in multi-step synthetic sequences where a free amine would be detrimental.

Initial Synthesis of this compound

The initial and most direct synthesis of this compound involves the reduction of a corresponding carboxylic acid ester. The overall synthetic workflow can be envisioned as a two-stage process, starting from the commercially available 1-aminocyclobutanecarboxylic acid.

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of the Precursor, Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

The synthesis commences with the protection of the amino group of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding procedure. The resulting N-Boc-protected amino acid is then subjected to esterification to yield the ethyl ester, which is the direct precursor for the reduction step.

Stage 2: Reduction to this compound

The key transformation is the reduction of the ethyl ester to the primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Simplified mechanism of ester reduction with LiAlH₄.

Detailed Experimental Protocol

The following protocol is adapted from the general procedure described in patent WO2016/179550.

Materials and Equipment:

-

Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

-

Lithium aluminum hydride (LiAlH₄) (2.0 M solution in THF)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Water (H₂O)

-

2N Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (2.97 g, 12.2 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to -15 °C using an appropriate cooling bath.

-

Slowly add a 2.0 M solution of lithium aluminum hydride in THF (12.8 mL, 25.6 mmol) dropwise to the reaction mixture over a period of 40 minutes, ensuring the internal temperature is maintained below -10 °C.

-

After the addition is complete, stir the reaction mixture at -10 °C for 1.5 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water (4 mL), 2N NaOH solution (5.4 mL), and then additional water (11 mL). Caution: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. This should be performed slowly and with adequate cooling and ventilation.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 30 minutes.

-

Add anhydrous magnesium sulfate to the mixture to dry the organic layer.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Expected Yield and Purity:

The reported yield for this procedure is approximately 95%. The product is typically obtained as an off-white solid. Further purification, if necessary, can be achieved by column chromatography on silica gel.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1142211-17-3 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | ~312 °C (Predicted) |

| Density | ~1.08 g/cm³ (Predicted) |

| Storage | 2-8 °C, sealed in a dry environment |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the cyclobutane ring will appear as multiplets in the aliphatic region. The two protons of the hydroxymethyl group will likely appear as a singlet or a doublet, and the proton of the hydroxyl group will be a broad singlet. The NH proton of the carbamate will also be present as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbons of the cyclobutane ring, the hydroxymethyl carbon, and the carbonyl carbon of the carbamate will also be present at their expected chemical shifts.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds. The deprotection of the Boc group yields (1-aminocyclobutyl)methanol, a key intermediate for the synthesis of various bioactive compounds.

The cyclobutane-containing amino alcohol moiety is of significant interest to medicinal chemists as it can serve as a non-natural amino acid mimic or as a scaffold to introduce conformational rigidity. This can lead to compounds with improved pharmacological profiles, such as enhanced target affinity, increased metabolic stability, and reduced off-target effects.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable and versatile building block for drug discovery and development. The strategic combination of a conformationally constrained cyclobutane core and the robust Boc protecting group makes this compound an attractive starting material for the synthesis of novel chemical entities with potentially superior pharmacological properties. This guide provides the foundational knowledge and a reliable experimental protocol to enable researchers to utilize this important synthetic intermediate in their ongoing research endeavors.

References

-

Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 42(13), 1498-1529. [Link]

-

Rutgers University. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

Sources

Methodological & Application

Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: An Application Note and Protocol Guide

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry

Cyclobutane scaffolds have emerged as valuable building blocks in modern drug discovery. Their rigid, three-dimensional nature allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets and often leading to improved metabolic stability and pharmacokinetic profiles compared to their linear or more flexible cyclic counterparts. The title compound, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, is a key intermediate in the synthesis of various pharmaceutically active molecules, including enzyme inhibitors and receptor modulators. Its bifunctional nature, possessing a protected amine and a primary alcohol, makes it a versatile synthon for further elaboration. This guide provides a detailed, field-proven protocol for the synthesis of this valuable intermediate starting from the readily available cyclobutanone.

Synthetic Strategy: A Multi-Step Approach from Cyclobutanone

The transformation of cyclobutanone into this compound necessitates a multi-step synthetic sequence. The chosen strategy focuses on a robust and scalable pathway that proceeds through a modified Strecker synthesis, followed by hydrolysis, reduction, and a final protecting group installation. This route is designed for efficiency and control over the key chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow from cyclobutanone.

PART 1: Experimental Protocols

This section provides detailed, step-by-step procedures for each transformation in the synthetic sequence.

Step 1: Synthesis of 1-Amino-1-cyanocyclobutane via Strecker Synthesis

The initial step involves the formation of an α-aminonitrile from cyclobutanone through a Strecker synthesis.[1][2] This reaction proceeds via the in situ formation of an imine, which is then attacked by a cyanide nucleophile.[3][4]

Reaction Mechanism:

Caption: Mechanism of the Strecker synthesis.

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| Cyclobutanone | 1.0 equiv |

| Sodium Cyanide (NaCN) | 1.2 equiv |

| Ammonium Chloride (NH₄Cl) | 1.5 equiv |

| Ammonium Hydroxide (28% aq.) | As required |

| Dichloromethane (DCM) | Solvent |

| Water | Solvent |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer | --- |

| Ice bath | --- |

| Separatory funnel | --- |

| Rotary evaporator | --- |

Protocol:

-

To a solution of ammonium chloride (1.5 equiv) in water, add ammonium hydroxide solution until the pH is approximately 9-10.

-

Cool the solution in an ice bath and add sodium cyanide (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic.[5] Handle with extreme care in a well-ventilated fume hood.[6][7] Avoid contact with acids, which liberates highly toxic hydrogen cyanide gas.[5]

-

Add cyclobutanone (1.0 equiv) dropwise to the cold cyanide solution with vigorous stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Extract the reaction mixture with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-1-cyanocyclobutane, which can be used in the next step without further purification.

Step 2: Hydrolysis of 1-Amino-1-cyanocyclobutane to 1-Aminocyclobutanecarboxylic Acid

The aminonitrile is hydrolyzed under acidic conditions to the corresponding amino acid.[1][3]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 1-Amino-1-cyanocyclobutane | 1.0 equiv |

| Hydrochloric Acid (conc. HCl) | Excess |

| Round-bottom flask | Appropriate size |

| Reflux condenser | --- |

| Heating mantle | --- |

| pH meter or pH paper | --- |

Protocol:

-

To the crude 1-amino-1-cyanocyclobutane, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.

-

Filter the solid and wash with cold acetone.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide).

-

The precipitated 1-aminocyclobutanecarboxylic acid is filtered, washed with cold water, and dried under vacuum.

Step 3: Reduction of 1-Aminocyclobutanecarboxylic Acid to (1-Aminocyclobutyl)methanol

The carboxylic acid is reduced to a primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[8][9][10][11]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 1-Aminocyclobutanecarboxylic Acid | 1.0 equiv |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 equiv |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Sodium Sulfate (Na₂SO₄·10H₂O) | For workup |

| Round-bottom flask | Appropriate size |

| Dropping funnel | --- |

| Inert atmosphere (Nitrogen or Argon) | --- |

| Ice bath | --- |

| Magnetic stirrer | --- |

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 1-aminocyclobutanecarboxylic acid (1.0 equiv) in anhydrous THF via a dropping funnel. Caution: The reaction is highly exothermic and liberates hydrogen gas.[9]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield (1-aminocyclobutyl)methanol.

Step 4: Boc Protection of (1-Aminocyclobutyl)methanol

The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[12][13][14][15]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| (1-Aminocyclobutyl)methanol | 1.0 equiv |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 equiv |

| Sodium Bicarbonate (NaHCO₃) | 2.0 equiv |

| Tetrahydrofuran (THF) | Solvent |

| Water | Solvent |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer | --- |

| Separatory funnel | --- |

| Rotary evaporator | --- |

Protocol:

-